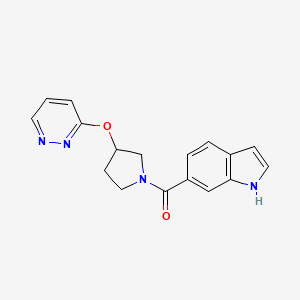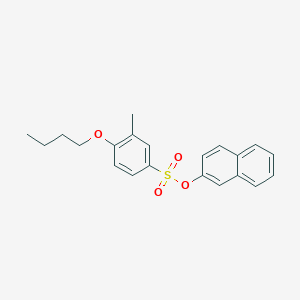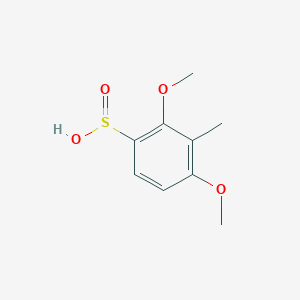![molecular formula C16H13N7O2S B2965293 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903425-68-2](/img/structure/B2965293.png)
1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity . Compounds containing the 1,2,4-triazole ring have been proven to have significant antibacterial activity . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with a thiazole moiety, which is structurally similar to the triazolopyridazine component of the molecule , have been shown to possess significant antimicrobial properties . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.
Antitumor and Cytotoxic Activity
Thiazole derivatives are known to exhibit antitumor and cytotoxic activities . The compound’s potential to act as an antineoplastic agent can be investigated, targeting various forms of cancer through mechanisms such as apoptosis induction or angiogenesis inhibition.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole compounds is well-documented . The compound could be studied for its ability to reduce inflammation, which is beneficial in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.
Antiviral Activity
Thiazoles have been associated with antiviral activity , including against HIV . Research into the compound’s application in this area could contribute to the development of novel antiviral drugs, especially for viruses that have developed resistance to current treatments.
Neuroprotective Properties
Some thiazole derivatives have shown neuroprotective effects . The compound could be researched for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s.
Antidiabetic Activity
Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, have been reported to exhibit antidiabetic activity . This opens up avenues for the compound to be used in the management and treatment of diabetes through various mechanisms, including insulin sensitization or secretion.
Antihypertensive Activity
Thiazole derivatives have also been explored for their antihypertensive effects . The compound could be valuable in the development of new blood pressure-lowering medications, which is significant given the prevalence of hypertension globally.
Analgesic Activity
The compound’s structural similarity to known analgesic molecules suggests that it could be studied for its pain-relieving properties . This would be particularly useful in the development of new analgesics that could potentially have fewer side effects than existing drugs.
Direcciones Futuras
The future directions in the research of such compounds could involve further investigations into their synthesis, characterization, and biological activity. The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases could be a potential future direction .
Propiedades
IUPAC Name |
1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJDTJGZWUDACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)


![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)



![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)



![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)